Dimethylsilyldiethylamine

Catalog No.
S1899242
CAS No.
13686-66-3
M.F
C6H16NSi
M. Wt
130.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsilyldiethylamine

CAS Number

13686-66-3

Product Name

Dimethylsilyldiethylamine

Molecular Formula

C6H16NSi

Molecular Weight

130.28 g/mol

InChI

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3

InChI Key

ADTGAVILDBXARD-UHFFFAOYSA-N

SMILES

CCN(CC)[Si](C)C

Canonical SMILES

CCN(CC)[Si](C)C

Derivatization Reagent in Analytical Chemistry

One of the primary applications of DMSEED lies in its role as a derivatization reagent in analytical chemistry [1]. Derivatization involves modifying a molecule to improve its properties for analysis using techniques like gas chromatography (GC) or mass spectrometry (MS). DMSEED can react with functional groups like carboxylic acids, phenols, and alcohols, forming volatile silyl derivatives. These derivatives are more readily separated and identified by analytical instruments compared to the underivatized compounds [1].

Here's a source for further reading on derivatization techniques:

Dimethylsilyldiethylamine is an organosilicon compound with the molecular formula C6H17NSiC_6H_{17}NSi and a molecular weight of 131.29 g/mol. It is classified as a silanamine, specifically a derivative of dimethylamine where two ethyl groups are attached to the nitrogen atom. This compound is known for its utility in organic synthesis, particularly as a reagent for the conversion of hydroxy groups into hydrodimethylsilyl ethers. It has a boiling point of approximately 109-110 °C and is characterized by its colorless appearance and strong odor .

  • Flammability: Flammable liquid. Flash point data not readily available, but likely similar to other organic amines (around 30-40°C) [].
  • Toxicity: Data on specific toxicity is limited. However, it is likely to be irritating to the skin, eyes, and respiratory system based on its amine functionality [].
  • Reactivity: Can react violently with strong oxidizing agents and strong acids [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and fume hood.
  • Store in a cool, dry, and well-ventilated container away from heat and incompatible materials.
, including:

  • Substitution Reactions: It can react with alcohols to form siloxanes, which are useful intermediates in organic synthesis.
  • Hydrosilylation: This involves the addition of silanes to alkenes or alkynes, often facilitated by catalysts.
  • Insertion Reactions: Dimethylsilylene, generated from dimethylsilyldiethylamine, can insert into O-H and N-H bonds, leading to the formation of alkoxydimethylsilanes and aminodimethylsilanes respectively .

Dimethylsilyldiethylamine can be synthesized through several methods:

  • From Chlorodimethylsilane: This method involves treating chlorodimethylsilane with diethylamine in the presence of triethylamine as a catalyst. The reaction typically occurs in an ether solvent and requires filtration and distillation to purify the product .
  • Multi-step Reaction: Another synthetic route involves multiple steps starting from bis(diethylamino)dimethylsilane, where specific reagents are utilized to achieve the desired compound .
  • Transsilylation: This method utilizes substituted (amino)dimethylhydrosilanes reacting with dimethyldichlorosilane under reflux conditions, allowing for efficient synthesis of various silanes including dimethylsilyldiethylamine .

Dimethylsilyldiethylamine finds applications primarily in:

  • Organic Synthesis: It serves as a reagent for modifying alcohols and amines.
  • Silanization Reactions: Used in the preparation of silyl ethers, which are important in protecting functional groups during chemical transformations.
  • Chemical Research: Its unique properties make it valuable in experimental chemistry settings for studying silane chemistry and reactivity patterns .

Dimethylsilyldiethylamine shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
N,N-DiethyldimethylsilanamineC6H17NSiSimilar structure; used in similar applications
N,N-Di-n-propyldimethylsilanamineC9H21NSiLonger alkyl chains; different reactivity
N,N-DiisopropylaminodimethysilaneC9H21NSiBulky substituents; altered sterics
TrimethoxysilaneC3H10O3SiDifferent functional groups; used as coupling agent
1,1,3,3-TetramethyldisilazaneC6H18N2Si2Commonly used silylating agent; more sterically hindered

Uniqueness: Dimethylsilyldiethylamine is unique due to its specific combination of ethyl groups on nitrogen and dimethyl groups on silicon, which influence its reactivity profile and applications compared to other similar compounds. Its ability to efficiently convert hydroxy groups into silyl ethers distinguishes it from more commonly used silanes like 1,1,3,3-tetramethyldisilazane .

Dimethylsilyldiethylamine (Chemical Abstracts Service number 13686-66-3) represents an important class of organosilicon compounds characterized by the molecular formula C₆H₁₇NSi and molecular weight of 131.29 grams per mole [1] [2] [3]. This silylamine compound has garnered significant attention in synthetic chemistry due to its utility as a silylating agent and its role in various organosilicon transformations. The development of efficient synthetic routes to this compound has been an active area of research, with several methodologies emerging to provide access to this valuable reagent under different reaction conditions.

Precursor-Based Synthesis Routes

Reaction of Bis(diethylamino)dimethylsilane

The synthesis of dimethylsilyldiethylamine can be achieved through the controlled reaction of bis(diethylamino)dimethylsilane, which serves as a key intermediate in several organosilicon synthetic pathways [4] [5]. Bis(diethylamino)dimethylsilane, with the molecular formula C₁₀H₂₆N₂Si, functions as a versatile precursor that can undergo selective substitution reactions to yield the target silylamine compound. This approach leverages the inherent reactivity of the silicon-nitrogen bonds in the bis(amino)silane framework, allowing for controlled monofunctionalization under appropriate reaction conditions.

The reaction mechanism involves the selective cleavage of one silicon-nitrogen bond while preserving the integrity of the remaining diethylamino group. This process requires careful control of reaction stoichiometry and conditions to prevent over-reaction and ensure high selectivity for the desired monoamine product. The bis(diethylamino)dimethylsilane precursor is widely utilized in research focused on silane coupling agents, semiconductor manufacturing applications, and polymer synthesis, making it an attractive starting material for dimethylsilyldiethylamine preparation [4] [5].

Experimental procedures typically involve treating bis(diethylamino)dimethylsilane with appropriate reagents under controlled temperature and solvent conditions. The reaction can be monitored through spectroscopic techniques, including nuclear magnetic resonance spectroscopy and gas chromatography, to ensure complete conversion and product purity. The versatility of this approach has made it particularly valuable in academic and industrial settings where access to bis(diethylamino)dimethylsilane is readily available.

Chlorosilane Amination Pathways

The most widely employed synthetic route to dimethylsilyldiethylamine involves the direct amination of chlorodimethylsilane (ClMe₂SiH) with diethylamine in the presence of a suitable base [6] [7]. This methodology represents a classical approach to silylamine synthesis that has been extensively optimized and validated across multiple research groups. The reaction proceeds through a nucleophilic substitution mechanism wherein the diethylamine nitrogen atom attacks the silicon center, displacing the chloride leaving group.

An alternative approach within this category involves the transsilylation reaction of substituted aminodimethylhydrosilanes with dimethyldichlorosilane [9]. This modification of the traditional Eaborn method has been developed as an efficient laboratory preparation that operates through a transsilylation mechanism rather than simple nucleophilic substitution. The reaction proceeds at elevated temperature (70°C) under reflux conditions, preferably with an excess of dimethyldichlorosilane to drive the reaction to completion. A particularly notable feature of this method is the recovery of intermediate aminochlorodimethylsilanes, which can be reduced back to the corresponding aminohydrosilanes, providing a more sustainable approach to the synthesis.

Catalytic Amination Processes

Metal-Catalyzed Approaches

The field of metal-catalyzed silylamine synthesis has emerged as a sophisticated approach to accessing dimethylsilyldiethylamine and related compounds through catalytic processes that offer enhanced selectivity and functional group tolerance [10] [11] [12]. Transition metal-catalyzed formation of silicon-nitrogen bonds represents a significant advancement over traditional stoichiometric methods, providing access to complex silylamine structures under mild reaction conditions.

Molybdenum-based catalytic systems have demonstrated remarkable efficiency in facilitating nitrogen-silicon bond formation through nitrogen reduction pathways [10]. The tridentate phosphine molybdenum system enables the catalytic formation of silylamines from dinitrogen, representing a fundamentally different approach to silylamine synthesis. Starting from molybdenum(0) dinitrogen complexes, stepwise reactions with chlorosilanes allow the synthesis of molybdenum(IV) hydrazido complexes, which undergo subsequent nitrogen-nitrogen bond cleavage to form bis-silylamide products and molybdenum(IV) nitrido complexes.

Rhodium and iridium catalysts have shown particular promise in dehydrocoupling reactions of amines with silanes, providing a direct route to silicon-nitrogen bond formation [11] [12]. These catalytic systems operate through metal-hydride intermediates that facilitate the elimination of hydrogen gas while forming the desired silylamine products. The reaction demonstrates good functional group compatibility and can tolerate a variety of substitution patterns on both the amine and silane components.

The catalytic approach offers several advantages over traditional stoichiometric methods, including reduced waste generation, enhanced selectivity, and the ability to operate under milder reaction conditions. However, the development of efficient catalytic systems for dimethylsilyldiethylamine synthesis specifically requires careful optimization of catalyst structure, reaction conditions, and substrate compatibility to achieve high yields and selectivity.

Acid/Base-Mediated Mechanisms

Acid and base-mediated mechanisms for silylamine synthesis provide alternative pathways that can offer unique advantages in terms of reaction conditions and substrate scope [13] [14]. These approaches typically involve the activation of either the silicon center or the nitrogen nucleophile through protonation or deprotonation, facilitating the subsequent silicon-nitrogen bond formation under controlled conditions.

Base-mediated approaches often involve the deprotonation of the amine component to generate a more nucleophilic nitrogen center that can readily attack electrophilic silicon species [13]. Triethylamine, sodium hydride, and other strong bases have been employed to facilitate these transformations, with the choice of base depending on the specific substrate requirements and reaction conditions. The mechanism typically proceeds through the formation of an amide anion intermediate, which then undergoes nucleophilic attack on the silicon center to form the desired silylamine product.

Acid-mediated mechanisms can involve the activation of silicon centers through coordination or protonation, making them more susceptible to nucleophilic attack by amine substrates [14]. Brønsted acids, Lewis acids, and protic solvents can all serve as activating agents in these transformations. The mechanism of amide bond formation from carboxylic acids and amines promoted by silicon-containing reagents has been extensively studied, providing insights into the fundamental processes that govern silicon-nitrogen bond formation under acidic conditions.

The silanol-catalyzed direct amidation represents a particularly interesting example of acid-mediated silicon-nitrogen bond formation, where triarylsilanols act as silicon-centered catalysts for the coupling of carboxylic acids with amines [13]. This approach demonstrates the potential for developing catalytic processes that leverage the unique reactivity of silicon species in promoting nitrogen-containing bond formation reactions.

Purification and Isolation Techniques

The purification and isolation of dimethylsilyldiethylamine require careful consideration of the compound's physical properties and chemical stability to ensure high purity and yield [15] [16] [17] [18]. The compound exhibits a boiling point of 112°C at 760 millimeters of mercury, a density of 0.7505 grams per cubic centimeter at 20°C, and a refractive index of 1.4087, making it amenable to several standard purification techniques [6].

Vacuum distillation represents the primary purification method for dimethylsilyldiethylamine, offering the advantage of reduced operating temperatures that prevent thermal decomposition while achieving excellent separation from impurities [17] [18] [19]. The technique involves the application of reduced pressure to lower the effective boiling point of the compound, allowing distillation to proceed at temperatures well below the normal boiling point. This approach is particularly valuable for organosilicon compounds, which can be sensitive to thermal degradation at elevated temperatures.

The vacuum distillation process typically employs a simple distillation apparatus equipped with a vacuum pump capable of achieving pressures in the range of 1-50 millimeters of mercury [19] [20]. The crude product is heated gradually while maintaining the reduced pressure, and the distillate is collected in a receiver cooled to prevent vapor loss. The process can achieve purities exceeding 95% for dimethylsilyldiethylamine, making it the preferred method for both laboratory and industrial-scale purification.

Fractional distillation provides an alternative purification approach that can be particularly useful when separating dimethylsilyldiethylamine from closely related impurities with similar boiling points [21] [22] [23]. This technique employs a fractionating column packed with glass beads or other packing materials to provide multiple theoretical plates for vapor-liquid equilibrium. The enhanced separation efficiency allows for the resolution of components with boiling point differences of less than 25°C, which can be challenging to separate by simple distillation.

Column chromatography offers a complementary purification technique that can be employed for final purification steps or when dealing with complex mixtures containing multiple organosilicon compounds [16] [24] [25]. Silica gel serves as the preferred stationary phase for most organosilicon separations, providing excellent resolution based on polarity differences. The technique allows for the separation of dimethylsilyldiethylamine from both more polar and less polar impurities through careful selection of eluent systems.

The choice of purification method depends on several factors, including the scale of the synthesis, the nature and quantity of impurities present, and the required final purity [15] [18]. For laboratory-scale preparations, vacuum distillation typically provides the optimal balance of efficiency, purity, and convenience. Industrial-scale purification may employ continuous distillation processes or combination approaches that integrate multiple separation techniques to achieve the desired product specifications while minimizing energy consumption and waste generation.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13686-66-3

Wikipedia

Silanamine, N,N-diethyl-1,1-dimethyl-

General Manufacturing Information

Silanamine, N,N-diethyl-1,1-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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